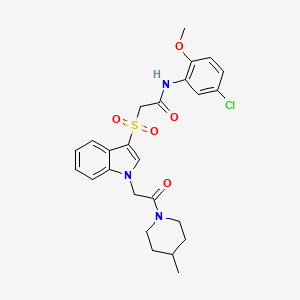

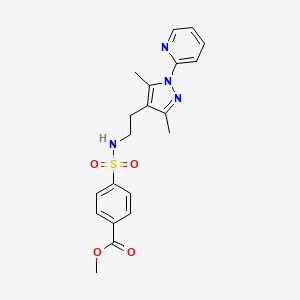

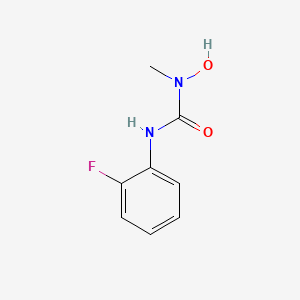

![molecular formula C22H25N3O2S2 B3018359 N-(3-甲氧基苯基)-2-((3-(噻吩-2-基)-1,4-二氮杂螺[4.6]十一-1,3-二烯-2-基)硫代)乙酰胺 CAS No. 1223979-03-0](/img/structure/B3018359.png)

N-(3-甲氧基苯基)-2-((3-(噻吩-2-基)-1,4-二氮杂螺[4.6]十一-1,3-二烯-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be related to various pharmacologically active compounds that have been synthesized and characterized for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an acetamide linkage and the introduction of various substituents to achieve desired pharmacological properties. For instance, the synthesis of substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides involves the placement of different substituents on the terminal aryl unit, which significantly impacts the compound's pharmacological activity . Similarly, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives includes the attachment of an aryl group to the acetamide core . These methods could potentially be adapted for the synthesis of N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide, with careful consideration of the reactivity of the thiophene and diazaspiro moieties.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit specific interactions due to the presence of the methoxyphenyl group, which is a common pharmacophore in medicinal chemistry. Methoxyaryl substitution has been shown to influence the binding affinity and selectivity of compounds towards biological targets, as seen in the development of adenosine A3 receptor antagonists . The thiophene and diazaspiro elements of the molecule could also contribute to its binding characteristics, potentially enhancing its activity or selectivity for certain biological receptors.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. For example, the acetamide moiety is a key functional group that can undergo various chemical transformations, which is crucial in the synthesis of intermediates for azo disperse dyes . The methoxy group could be involved in electrophilic aromatic substitution reactions, while the thiophene could participate in nucleophilic aromatic substitution due to its electron-rich nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy group could increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability. The acetamide linkage is known to contribute to the stability of the compound under physiological conditions . The overall molecular architecture, including the diazaspiro and thiophene rings, would influence the compound's melting point, boiling point, and other physical properties relevant to its pharmacokinetic profile.

科学研究应用

多巴胺 D3 受体亲和力和选择性:Reilly 等人 (2019 年) 的一项研究发现,二氮杂螺化合物的某些衍生物对多巴胺 D3 受体表现出优异的亲和力和选择性。这项研究提供了关于开发针对 D3 受体的药物的见解,同时将脱靶相互作用降至最低(Reilly 等人,2019 年)。

降压特性:Caroon 等人 (1981 年) 合成了一系列二氮杂螺化合物以探索它们的降压作用。研究发现,某些化合物作为降压剂表现出显着的活性(Caroon 等人,1981 年)。

抗 HIV 活性:Mizuhara 等人 (2012 年) 研究了嘧啶并[1,2-c][1,3]苯并噻嗪-6-亚胺衍生物(包括二氮杂螺化合物)的构效关系,以开发有效的抗 HIV 剂。他们观察到某些修饰改善了抗 HIV 活性(Mizuhara 等人,2012 年)。

肟衍生物的合成:Rahman 等人 (2013 年) 用含巴比妥酸部分的杂环螺化合物的酮合成了肟衍生物。这些衍生物可以在各种化学和制药领域得到应用(Rahman 等人,2013 年)。

趋化因子介导疾病的治疗:根据 Peter Norman 博士 (2007 年) 的一项研究,某些二氮杂螺[5.5]十一烷衍生物可用作 CCR8 拮抗剂,可能治疗趋化因子介导的疾病,特别是呼吸系统疾病(Norman,2007 年)。

外周 α1-肾上腺素能受体阻断:Clark 等人 (1983 年) 合成了 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮,发现这些化合物主要通过外周 α1-肾上腺素能受体阻断表现出降压活性(Clark 等人,1983 年)。

属性

IUPAC Name |

N-(3-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S2/c1-27-17-9-6-8-16(14-17)23-19(26)15-29-21-20(18-10-7-13-28-18)24-22(25-21)11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWDBHTWGVOWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

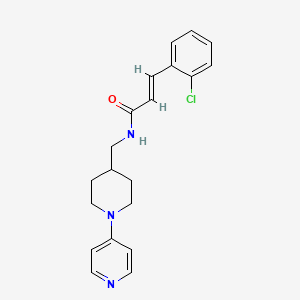

![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)

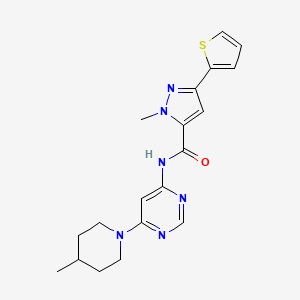

![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)

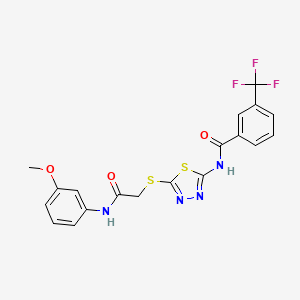

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)

![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)